Crinan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

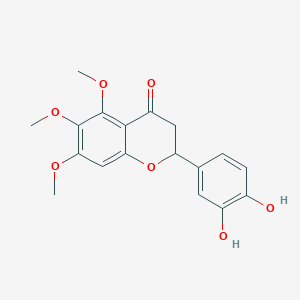

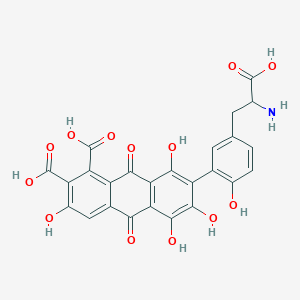

Crinan is an isoquinoline alkaloid fundamental parent and an isoquinoline alkaloid.

Applications De Recherche Scientifique

Virtual Cancer Research Organization

The Cancer Research Network (CRN), a collaboration between the National Cancer Institute and 11 nonprofit research centers, is an example of Crinan's application in building a virtual research organization. This partnership focuses on cancer research across various populations, leveraging a collaborative virtual environment for data sharing and access to resources. It emphasizes the importance of innovative research and translating findings into clinical practice within diverse population laboratories (Hornbrook et al., 2005).

Cooperative Research Networks for Technological Innovation

Cooperative Research Networks (CRN), as part of a public policy in Minas Gerais, Brazil, play a significant role in promoting scientific research and technological innovation. This includes a focus on biotechnology, with the networks fostering interactions and collaborations between institutions and researchers, optimizing the use of resources for scientific breakthroughs (Lopes & Judice, 2010).

Research Consortium in Healthcare

The CRN, a consortium of 11 integrated health systems funded by the National Cancer Institute, addresses critical questions in cancer research. This consortium demonstrates the challenges and successes of constructing a productive network of large health systems, indicating its capability to tackle important cancer research questions that are difficult to study in other settings (Wagner et al., 2005).

Synthesis of Crinan

A key scientific application of Crinan is its synthesis through palladium-catalysed cyclisation, demonstrating its importance in chemical research. This process involves a regiospecific 6-exo trig cyclisation, highlighting the significance of solvent, phosphine, and small amounts of water in influencing the stereochemistry of the product (Grigg et al., 1993).

Role of Contract Research Organizations

Contract Research Organizations (CRO) in the biopharmaceutical sector represent a paradigm shift in the commercialization of scientific research, including the role of Crinan. The evolution of CROs highlights the broader implications of commercialized science for future scientific research (Mirowski & Van Horn, 2005).

Collaborative Data and Science Infrastructure

The Cancer Research Network's 20-year journey exemplifies collaborative efforts in cancer research. It emphasizes the network's role in combining scientific capabilities and data resources to create an infrastructure supporting over 275 projects, offering insights into electronic health data for research (Doria-Rose et al., 2019).

Propriétés

Nom du produit |

Crinan |

|---|---|

Formule moléculaire |

C16H19NO2 |

Poids moléculaire |

257.33 g/mol |

Nom IUPAC |

(1R,13R)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-triene |

InChI |

InChI=1S/C16H19NO2/c1-2-4-16-5-6-17(15(16)3-1)9-11-7-13-14(8-12(11)16)19-10-18-13/h7-8,15H,1-6,9-10H2/t15-,16-/m1/s1 |

Clé InChI |

BTBHTKZYHPDQSN-HZPDHXFCSA-N |

SMILES isomérique |

C1CC[C@]23CCN([C@@H]2C1)CC4=CC5=C(C=C34)OCO5 |

SMILES canonique |

C1CCC23CCN(C2C1)CC4=CC5=C(C=C34)OCO5 |

Synonymes |

crinane |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5r,6r)-3-[4-Amino-1,1-dimethylbutyl]-6-[(s)-1-hydroxyethyl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244677.png)

![Pentanamide, N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-oxo-](/img/structure/B1244679.png)

![5-[[6-formyl-4-oxo-2-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridin-3-yl]disulfanyl]-4-oxo-6-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridine-2-carbaldehyde](/img/structure/B1244681.png)

![(1R,2R,5R,6S,7S,8R,9R,11R)-6-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1244682.png)

![(1R,9R,10R)-17-prop-2-enyl-17-thioniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1244684.png)

![(1R,4S,4'E,5'S,6R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1244690.png)

![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B1244692.png)